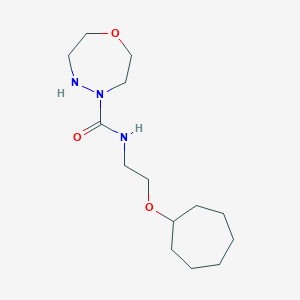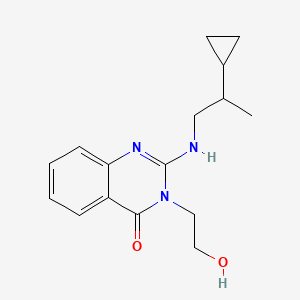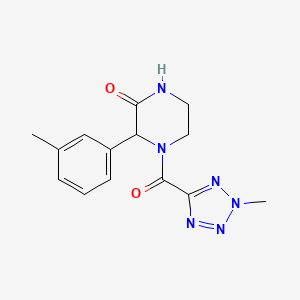
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide, also known as CHOC, is a synthetic compound that belongs to the class of oxadiazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. CHOC is a highly versatile compound that has shown promising results in various laboratory experiments, making it an important tool for researchers in these fields.
作用机制
The exact mechanism of action of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, as well as potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have potential applications in the treatment of other conditions, such as inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is its versatility. It has been shown to have a wide range of biological activities, making it an important tool for researchers in various fields. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide in laboratory experiments. One of the main limitations is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds, which can be a limiting factor for some researchers.
未来方向
There are many potential future directions for the use of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide in scientific research. One potential direction is the development of new therapeutic applications for the treatment of various neurological disorders. Another potential direction is the exploration of its potential applications in the treatment of other conditions, such as inflammation and pain. Additionally, there is potential for the development of new synthetic methods for the production of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide, which could make it more readily available for use in laboratory experiments.
合成方法
The synthesis of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide involves the reaction of 1,4,5-oxadiazepane-4-carboxylic acid with cycloheptylamine and 2-bromoethyl cycloheptyl ether. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting product is purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
属性
IUPAC Name |
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c18-14(17-9-12-19-10-8-16-17)15-7-11-20-13-5-3-1-2-4-6-13/h13,16H,1-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJCFNDPGUARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCNC(=O)N2CCOCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![3-(3-Methoxy-1,2-thiazol-4-yl)-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7437644.png)
![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)
![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
